

# A Comparative Guide to the Analytical Characterization of 3-Phenylcyclohexanone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *3-Phenylcyclohexanone*

Cat. No.: *B1347610*

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In the landscape of pharmaceutical development and chemical research, the precise structural elucidation and purity assessment of organic molecules are paramount. **3-Phenylcyclohexanone**, a substituted cyclic ketone, serves as a valuable intermediate in the synthesis of various organic compounds. This guide provides a comparative overview of its characterization using mass spectrometry, alongside other key analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy. We present a detailed analysis of the mass spectrometry fragmentation pattern of **3-Phenylcyclohexanone**, supported by experimental data, and offer protocols for its comprehensive analytical investigation.

## Data Presentation: A Spectroscopic Overview

The following table summarizes the key analytical data for **3-Phenylcyclohexanone**, providing a multi-faceted approach to its characterization.

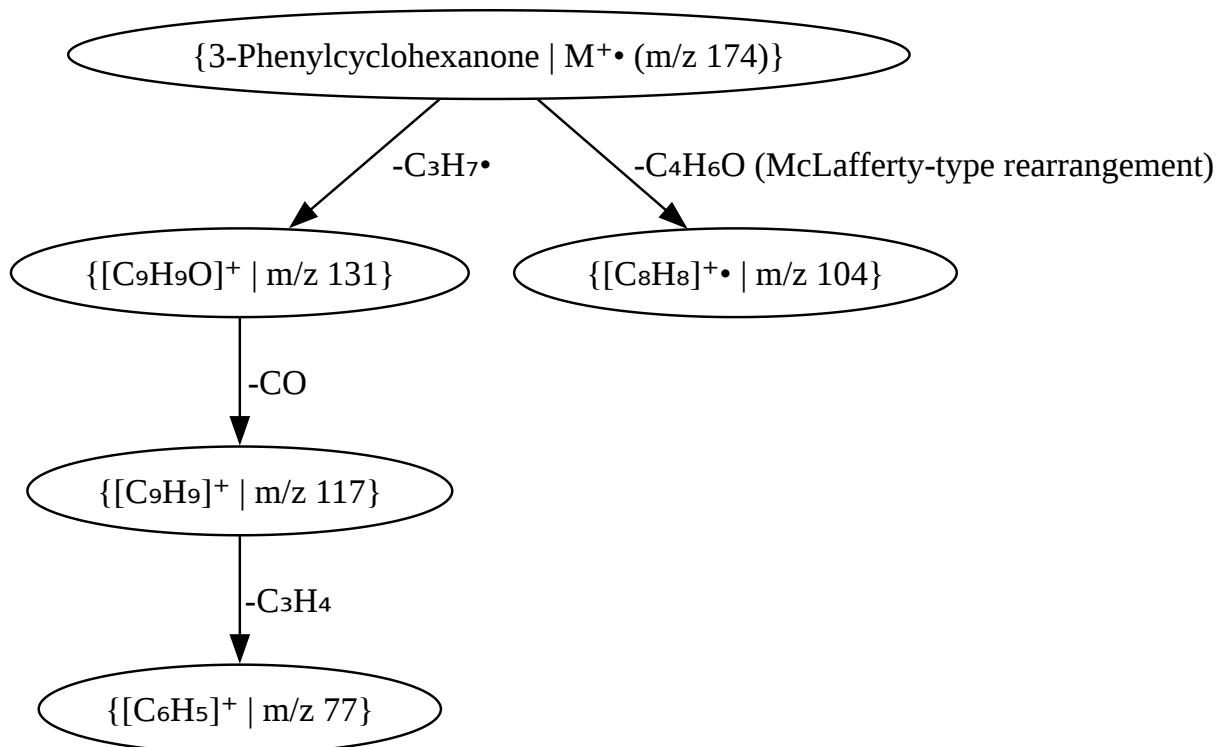
Analytical Technique	Parameter	Observed Data for 3- Phenylcyclohexanone
Mass Spectrometry (GC-MS)	Molecular Formula	C <sub>12</sub> H <sub>14</sub> O
Molecular Weight	174.24 g/mol [1]	
Major m/z Peaks	174 (M+), 131, 117, 104[1]	
<sup>13</sup> C NMR Spectroscopy	Solvent	CDCl <sub>3</sub>
Carbonyl Carbon (C=O)	~210 ppm	
Aromatic Carbons	~126-144 ppm	
Aliphatic Carbons	~25-50 ppm	
<sup>1</sup> H NMR Spectroscopy	Solvent	CDCl <sub>3</sub>
Aromatic Protons	~7.2-7.4 ppm (multiplet)	
Aliphatic Protons	~1.8-3.0 ppm (multiplets)	
Infrared (IR) Spectroscopy	Sample Phase	Film
Carbonyl (C=O) Stretch	~1710 cm <sup>-1</sup> [2]	
C-H Stretch (Aromatic)	~3000-3100 cm <sup>-1</sup>	
C-H Stretch (Aliphatic)	~2850-2960 cm <sup>-1</sup>	

## Mass Spectrometry: Unraveling the Fragmentation Pattern

Electron Ionization Mass Spectrometry (EI-MS) of **3-Phenylcyclohexanone** results in a characteristic fragmentation pattern that provides significant structural information. The molecular ion (M<sup>+</sup>) is observed at an m/z of 174, consistent with its molecular weight.[1] The fragmentation is primarily driven by the presence of the phenyl and carbonyl functional groups, as well as the cyclic aliphatic structure.

Aromatic ketones typically undergo  $\alpha$ -cleavage, which involves the breaking of a bond adjacent to the carbonyl group. For cyclic ketones, this initial  $\alpha$ -cleavage can be followed by a series of

subsequent bond fissions and rearrangements, leading to the formation of stable fragment ions.



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## References

- 1. 3-Phenylcyclohexanone | C<sub>12</sub>H<sub>14</sub>O | CID 273661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)